Cas no 536731-65-4 (GSK-3β inhibitor 11)

GSK-3β inhibitor 11 化学的及び物理的性質
名前と識別子
-
- 2H-Isoindole-2-acetamide, 1,3-dihydro-N-[4-(3-methoxyphenyl)-2-thiazolyl]-1,3-dioxo-
- 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide
- GSK-3β inhibitor 11
- WAY-271413
- HY-148132
- SR-01000302789
- GSK-3
- 2-(1,3-dioxoisoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- A inhibitor 11
- SR-01000302789-1
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Oprea1_476298
- MS-26594
- 536731-65-4
- F84675
- F1211-0178
- GSK-3beta inhibitor 11
- CS-0613243
- AKOS002264656
-
- MDL: MFCD04426155
- インチ: 1S/C20H15N3O4S/c1-27-13-6-4-5-12(9-13)16-11-28-20(21-16)22-17(24)10-23-18(25)14-7-2-3-8-15(14)19(23)26/h2-9,11H,10H2,1H3,(H,21,22,24)
- InChIKey: OLPPQDIVHUSKKX-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)C(=O)N1CC(NC1=NC(C2=CC=CC(OC)=C2)=CS1)=O
計算された属性
- 精确分子量: 393.07832714g/mol
- 同位素质量: 393.07832714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 5
- 複雑さ: 607
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 117Ų
GSK-3β inhibitor 11 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | F84675-5/MG |
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(3-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE |
536731-65-4 | 95% | 5mg |
$101 | 2023-09-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W424583-1ml |
WAY-271413 |
536731-65-4 | 10mM in DMSO | 1ml |
¥567.90 | 2023-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61809-500 mg |
GSK-3β inhibitor 11 |
536731-65-4 | 500MG |
¥15285.00 | 2023-03-10 | ||
Life Chemicals | F1211-0178-4mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
536731-65-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
AstaTech | F84675-25/MG |
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(3-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE |
536731-65-4 | 95% | 25mg |
$333 | 2023-09-18 | |
Life Chemicals | F1211-0178-50mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
536731-65-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
MedChemExpress | HY-148132-25mg |
GSK-3β inhibitor 11 |
536731-65-4 | 98.02% | 25mg |
¥2800 | 2024-05-24 | |
Life Chemicals | F1211-0178-5μmol |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
536731-65-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1211-0178-2mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
536731-65-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1211-0178-30mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
536731-65-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
GSK-3β inhibitor 11 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
GSK-3β inhibitor 11に関する追加情報
Comprehensive Overview of GSK-3β inhibitor 11 (CAS No. 536731-65-4): Mechanism, Applications, and Research Insights
The GSK-3β inhibitor 11 (CAS No. 536731-65-4) is a highly selective small-molecule compound designed to target glycogen synthase kinase-3 beta (GSK-3β), a critical enzyme implicated in numerous cellular processes, including metabolism, inflammation, and neurodegeneration. As a potent kinase inhibitor, this molecule has garnered significant attention in both academic and pharmaceutical research due to its potential therapeutic applications in diseases like Alzheimer's disease, diabetes, and cancer. Researchers are particularly interested in its ability to modulate Wnt/β-catenin signaling, a pathway frequently dysregulated in oncology and metabolic disorders.
In recent years, the demand for GSK-3β inhibitors has surged, driven by growing interest in neuroprotective agents and anti-inflammatory therapies. A common query among scientists is, "How does GSK-3β inhibitor 11 compare to other inhibitors like CHIR99021 or Tideglusib?" Studies suggest that GSK-3β inhibitor 11 offers superior selectivity and reduced off-target effects, making it a preferred tool compound for in vitro and in vivo studies. Its pharmacokinetic properties, such as bioavailability and blood-brain barrier penetration, are also under active investigation.
The compound's chemical structure (CAS No. 536731-65-4) features a unique scaffold optimized for binding to the ATP pocket of GSK-3β, thereby inhibiting its activity. This mechanism is pivotal for researchers exploring tau protein phosphorylation in neurodegenerative models. Notably, GSK-3β inhibitor 11 has shown promise in preclinical studies for mitigating cognitive decline, aligning with the rising focus on brain health and aging-related research.
From an industrial perspective, GSK-3β inhibitor 11 is frequently cited in patents and publications related to drug discovery platforms. Its role in stem cell differentiation and tissue regeneration further expands its utility, particularly in regenerative medicine. A trending topic in forums is whether this inhibitor could synergize with CRISPR-based gene editing to enhance cellular reprogramming efficiency.
For laboratories handling GSK-3β inhibitor 11, proper storage conditions (e.g., -20°C, desiccated) and handling protocols are essential to maintain stability. The compound's IC50 values and solubility profiles are often discussed in technical datasheets, addressing frequent user questions like, "What solvent is best for reconstituting GSK-3β inhibitor 11?" (Answer: DMSO is commonly used).
In summary, GSK-3β inhibitor 11 (CAS No. 536731-65-4) represents a versatile research tool with broad implications across neuroscience, oncology, and metabolic disease research. Its mechanistic insights and therapeutic potential continue to fuel innovation, making it a staple in modern biomedical research.
536731-65-4 (GSK-3β inhibitor 11) Related Products
- 1353973-00-8(N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide)
- 2228979-16-4(1-amino-2-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-ol)
- 2640226-38-4(Pyridine, 3-bromo-2-chloro-4-(4-methoxyphenyl)-)
- 946327-36-2(N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide)
- 2097955-96-7(4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride)
- 23084-36-8(5-Methoxy-1H-indole-3-carbonitrile)
- 1200114-05-1((S)-5-Methyl-4,7-diazaspiro[2.5]octane)
- 2679832-43-8(tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate)
- 956907-34-9(1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2138190-94-8(Pyrimidine, 4-(difluoromethyl)-6-methyl-2-(1-piperazinylmethyl)-)

